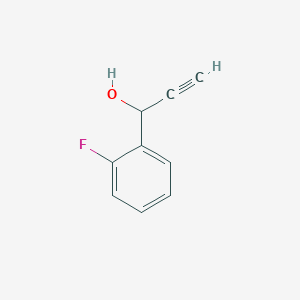

1-(2-Fluorophenyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPGCVODJSPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-(2-Fluorophenyl)-2-propyn-1-ol

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluorophenyl)-2-propyn-1-ol

Abstract

This compound is a synthetically valuable propargyl alcohol derivative. Its structure, featuring a reactive terminal alkyne, a secondary alcohol, and a fluorinated aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for drug development and the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical reactivity, potential applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).[3][4] This dual functionality renders them highly reactive and versatile precursors in organic synthesis.[3][5] this compound belongs to this class, incorporating a 2-fluorophenyl substituent that imparts unique properties.

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2] This compound, therefore, serves as a critical intermediate for creating complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7]

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the nucleophilic addition of an ethynyl group to the carbonyl carbon of 2-fluorobenzaldehyde. This is typically achieved using an organometallic reagent like ethynylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established methods for the synthesis of analogous phenyl-substituted propargyl alcohols.[8][9]

Materials:

-

2-Fluorobenzaldehyde

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add 2-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous THF.

-

Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[9][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural and Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on analyses of structurally similar compounds.

| Property | Predicted Value / Observation |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | See detailed analysis below. |

| ¹³C NMR | See detailed analysis below. |

| IR (cm⁻¹) | ~3400 (O-H, broad), ~3300 (C≡C-H, sharp), ~2120 (C≡C, weak), ~1230 (C-F) |

| MS (EI) | m/z (%): 150 (M⁺), 133 (M-OH)⁺, 122 (M-C₂H₂)⁺, 95 (fluorophenyl cation) |

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on analogous structures like 1-phenyl-2-propyn-1-ol[11] and other fluorinated aromatics[12], the following peaks are anticipated (in CDCl₃):

-

δ 7.6-7.0 (m, 4H): A complex multiplet corresponding to the four protons on the 2-fluorophenyl ring.

-

δ 5.6 (d, 1H): A doublet for the methine proton (-CH(OH)-), coupled to the hydroxyl proton.

-

δ 2.7 (d, 1H): A doublet for the terminal acetylenic proton (-C≡CH), showing geminal coupling to the methine proton.

-

δ 2.5 (d, 1H): A broad singlet or doublet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts are:

-

δ 160 (d, J ≈ 245 Hz): The carbon atom directly bonded to fluorine (C2 of the phenyl ring), showing a characteristic large one-bond C-F coupling.

-

δ 131-124 (m): Signals for the other aromatic carbons.

-

δ 83 (s): The internal sp-hybridized carbon (-C≡CH).

-

δ 75 (s): The terminal sp-hybridized carbon (-C≡CH).

-

δ 65 (s): The carbinol carbon (-CH(OH)-).

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.[13][14]

-

~3400 cm⁻¹ (broad): Strong, broad absorption from the O-H stretching vibration of the alcohol.

-

~3300 cm⁻¹ (sharp): A sharp, strong peak characteristic of the C-H stretch of a terminal alkyne.

-

~2120 cm⁻¹ (weak): A weak but sharp band for the C≡C triple bond stretch. The intensity is often weak for terminal alkynes.

-

~1230 cm⁻¹ (strong): A strong band corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would include the loss of a hydroxyl radical (m/z 133), loss of acetylene (m/z 122), and formation of the fluorotropylium or fluorophenyl cation (m/z 95).[15][16]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups: the alkyne and the secondary alcohol.[3]

Reactions of the Alkyne Group

The terminal alkyne is a versatile handle for carbon-carbon bond formation and other transformations.

-

Gold-Catalyzed Rearrangement: Propargyl alcohols can undergo a gold-catalyzed Meyer-Schuster rearrangement to yield α,β-unsaturated ketones.[17] The gold catalyst acts as a π-acid, activating the alkyne towards nucleophilic attack, leading to a 1,3-hydroxyl shift and subsequent tautomerization.[17]

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, to form more complex structures.[5]

-

Cycloadditions (Click Chemistry): The alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of "click chemistry".[6]

Caption: Key reactions involving the alkyne functionality.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo typical alcohol reactions.

-

Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will convert the secondary alcohol to the corresponding ketone, 1-(2-fluorophenyl)prop-2-yn-1-one. The electron-withdrawing fluorine atom is predicted to slightly slow this reaction compared to its non-fluorinated analog.[1]

-

Etherification and Esterification: The hydroxyl group can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.[18] These reactions are fundamental for installing protecting groups or linking the molecule to other fragments.

Potential Applications

The unique combination of functional groups makes this compound a high-value intermediate.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing APIs.[19][20] Propargyl alcohols are precursors to many bioactive molecules, and the 2-fluorophenyl motif is found in numerous approved drugs.[7]

-

Agrochemicals: The structure is relevant to the synthesis of modern fungicides and pesticides.[6][19]

-

Materials Science: The alkyne functionality allows it to be used as a monomer or cross-linking agent in the production of specialty polymers and advanced materials.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the known hazards of propargyl alcohols and fluorinated aromatic compounds.[21]

-

Hazards: Propargyl alcohols are generally flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation or burns.[4][22][23]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[24][25]

-

Handling: Keep away from heat, sparks, open flames, and strong oxidizing agents.[22][24] Avoid inhalation of vapors and contact with skin and eyes.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][27]

References

- What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025). Vertex AI Search.

- Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.

- The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.

- Reactions of propargylic alcohols.

- Propargyl alcohol. nordmann.global.

- What Is Propargyl Alcohol? (2024). Sinobio Chemistry.

- SAFETY D

- A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022).

- SAFETY D

- Safety D

- 1-(2-Fluorophenyl)

- 1-PHENYL-2-PROPYN-1-OL | 4187-87-5. ChemicalBook.

- Electronic supplementary inform

- A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)

- SAFETY D

- 1-PHENYL-2-PROPYN-1-OL synthesis. ChemicalBook.

- Organic Syntheses Procedure. Organic Syntheses.

- 2-Propyn-1-ol CAS 107-19-7. Sigma-Aldrich.

- 1-Phenyl-2-propyn-1-ol 98 4187-87-5. Sigma-Aldrich.

- Fluorination Reactions. Professor Steven V. Ley Research Group.

- 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum. ChemicalBook.

- 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum. ChemicalBook.

- 2-Propyn-1-ol | 107-19-7. TCI AMERICA.

- 2-Propyn-1-ol, propion

- 1-Propanone, 1-(4-fluorophenyl)-. the NIST WebBook.

- Propargyl alcohol. Wikipedia.

- Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ioniz

- 2-propyn-1-ol. Wikipedia (Dutch).

- Prop-2-yn-1-ol. CIOP.

- 1,1-diphenyl-2-propyn-1-ol(3923-52-2)ir1. ChemicalBook.

- 2-Pentyn-1-ol(6261-22-9) 13C NMR spectrum. ChemicalBook.

- 3-phenyl-2-propyn-1-ol(1504-58-1)ir1. ChemicalBook.

- mass spectrum of propan-1-ol. docbrown.info.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. rawsource.com [rawsource.com]

- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 5. rawsource.com [rawsource.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]

- 9. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [m.chemicalbook.com]

- 14. 2-Propyn-1-ol, propionate [webbook.nist.gov]

- 15. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 16. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]

- 20. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. 2-Propyn-1-ol CAS 107-19-7 | 807050 [merckmillipore.com]

- 23. 2-propyn-1-ol - Wikipedia [nl.wikipedia.org]

- 24. fishersci.com [fishersci.com]

- 25. macolis.pt [macolis.pt]

- 26. chemdmart.com [chemdmart.com]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

Molecular structure and weight of 1-(2-Fluorophenyl)-2-propyn-1-ol

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-2-propyn-1-ol

Executive Summary

This compound (CAS: 2343-61-5 ) is a critical chiral building block in modern medicinal chemistry, distinguished by its ortho-fluorine substitution and terminal alkyne functionality . This compound serves as a high-value intermediate for synthesizing fluorinated heterocycles, kinase inhibitors, and antiviral agents. Its unique electronic profile, driven by the inductive effect of the fluorine atom, modulates the reactivity of the propargylic alcohol moiety, making it a staple in Sonogashira couplings , Click Chemistry (CuAAC) , and asymmetric reductions .

Molecular Identity & Physicochemical Profile

| Property | Data / Specification |

| IUPAC Name | 1-(2-Fluorophenyl)prop-2-yn-1-ol |

| Common Synonyms | |

| CAS Number | 2343-61-5 |

| Molecular Formula | |

| Molecular Weight | 150.15 g/mol |

| SMILES | OC(C#C)c1ccccc1F |

| Physical State | Pale yellow to colorless liquid |

| Density | ~1.19 g/cm³ (Predicted) |

| Boiling Point | ~213°C (760 mmHg) / ~95-100°C (15 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

Structural Analysis & Chemical Logic

The Ortho-Fluorine Effect

The presence of the fluorine atom at the ortho position (C2) is not merely decorative; it exerts significant control over the molecule's behavior:

-

Conformational Locking: The high electronegativity of fluorine creates a dipole that influences the rotation of the phenyl ring relative to the propargylic side chain, often favoring specific conformations that enhance binding affinity in protein active sites.

-

Metabolic Stability: The C-F bond (

) is metabolically robust, blocking oxidative metabolism at the ortho-position (a common site for P450 attack), thereby extending the half-life of derived drugs. -

Acidity Modulation: The electron-withdrawing nature of fluorine increases the acidity of the benzylic proton and the terminal alkyne proton (

), facilitating deprotonation for subsequent functionalization.

The Propargylic Alcohol "Warhead"

The secondary alcohol adjacent to the alkyne provides two distinct vectors for chemical expansion:

-

O-Functionalization: Esterification or etherification to create prodrugs or linkers.

-

C-C Bond Formation: The terminal alkyne is a prime candidate for palladium-catalyzed cross-couplings or 1,3-dipolar cycloadditions.

Synthesis & Production Protocol

The industrial standard for synthesizing this compound relies on the nucleophilic addition of an acetylide anion to 2-fluorobenzaldehyde. This protocol ensures high yield and minimizes side reactions (e.g., Cannizzaro disproportionation).

Reaction Mechanism (Grignard Route)

The reaction utilizes Ethynylmagnesium bromide (Grignard reagent) in anhydrous Tetrahydrofuran (THF).

Figure 1: Grignard synthesis pathway converting 2-fluorobenzaldehyde to the target propargyl alcohol.

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with 2-Fluorobenzaldehyde (10.0 g, 80.6 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 170 mL, 85 mmol) over 45 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

, 50 mL). Caution: Exothermic. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via vacuum distillation (bp ~100°C @ 15 mmHg) or flash column chromatography (

, 0-10% EtOAc in Hexanes).

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

| Method | Expected Signals / Peaks | Interpretation |

| Aromatic protons (Ortho-F coupling patterns). | ||

| Benzylic proton ( | ||

| Terminal alkyne proton ( | ||

| Hydroxyl proton ( | ||

| C-F Carbon (Doublet due to F-coupling). | ||

| Alkyne carbons ( | ||

| Benzylic carbinol ( | ||

| IR Spectroscopy | O-H Stretch. | |

Pharmaceutical Utility & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD. The terminal alkyne allows it to be "clicked" into libraries of triazoles to screen for biological activity.

-

Kinase Inhibitors: The 2-fluorophenyl group is a common motif in p38 MAP kinase inhibitors, where the fluorine atom fills a hydrophobic pocket in the ATP binding site.

-

Antiviral Agents: Structural analogs (though often cyclopropyl versions) are used in HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz. This specific alcohol is used to synthesize next-generation analogs.

Synthetic Utility Map

Figure 2: Downstream synthetic applications of the propargyl alcohol scaffold.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H227: Combustible liquid.

-

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Alkyne protons can be acidic; avoid contact with strong bases or alkali metals which may form explosive acetylides.

References

CAS number and identifiers for 1-(2-Fluorophenyl)-2-propyn-1-ol

This technical guide details the chemical identity, synthetic methodology, and applications of 1-(2-Fluorophenyl)-2-propyn-1-ol , a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule This compound is a secondary benzylic alcohol featuring a terminal alkyne and an ortho-fluorine substituent on the phenyl ring. This specific substitution pattern makes it a valuable precursor for gold-catalyzed cyclization reactions, yielding oxygen-containing heterocycles such as isochromenes.

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(2-Fluorophenyl)prop-2-yn-1-ol |

| Common Name | |

| CAS Registry Number | 2343-61-5 (Verify with supplier; often catalog-specific) |

| Molecular Formula | |

| Molecular Weight | 150.15 g/mol |

| SMILES | OC(C#C)c1ccccc1F |

| InChI Key | NUNUJRCFIHMEDD-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)[1][5][8][11][12]

| Property | Value | Note |

| Boiling Point | 213.0 ± 15.0 °C | At 760 mmHg |

| Density | 1.19 ± 0.1 g/cm³ | Liquid at RT |

| pKa | ~12.5 | Alcohol acidity |

| LogP | 1.85 | Moderate lipophilicity |

Synthetic Methodology: The Grignard Route

The most robust synthesis of this compound involves the nucleophilic addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde. This route is preferred over lithium acetylide methods due to the stability of the Grignard reagent and higher tolerance for the ortho-fluoro substituent.

Reaction Scheme

Step-by-Step Protocol

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Ammonium Chloride (

)

Procedure:

-

Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and cool the system to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures can lead to the formation of the bis-addition product (di-alcohol) or polymerization of the alkyne.

-

-

Reagent Addition: Add the Ethynylmagnesium bromide solution dropwise via a syringe or addition funnel over 15 minutes. Stir for 10 minutes to ensure thermal equilibrium.

-

Substrate Addition: Dissolve 2-Fluorobenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Quenching: Cool the reaction mixture back to 0°C. Carefully quench by adding saturated aqueous

.-

Safety: Quench slowly to manage the release of unreacted acetylene gas.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Optimized synthetic workflow for the Grignard addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo diverse post-synthetic modifications.

A. Gold-Catalyzed Cyclization (Isochromenes)

The proximity of the hydroxyl group to the alkyne allows for intramolecular cyclization catalyzed by Au(I) or Au(III) salts. The ortho-fluorine atom can influence the regioselectivity or serve as a handle for further coupling.

-

Mechanism: Activation of the alkyne by Gold

Nucleophilic attack by the hydroxyl oxygen

B. Click Chemistry (Triazoles)

The terminal alkyne is a perfect candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid attachment of the fluorophenyl-alcohol motif to diverse azide-containing biological targets (e.g., proteins, fluorophores).

C. Meyer-Schuster Rearrangement

Under acidic conditions, the propargylic alcohol can rearrange to form

Logical Pathway of Applications

Figure 2: Divergent synthetic utility of the fluorophenyl propynol scaffold in heterocyclic synthesis.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

H NMR (400 MHz,

-

~2.65 ppm (d, 1H,

- ~5.80 ppm (d, 1H, Benzylic CH -OH)

- ~7.0–7.6 ppm (m, 4H, Aromatic protons)

-

Note: The benzylic proton often appears as a doublet due to long-range coupling with the alkyne or fluorine.

-

~2.65 ppm (d, 1H,

-

C NMR:

-

Characteristic alkyne carbons at

~74 ppm and ~83 ppm. -

Benzylic carbinol carbon at

~60–65 ppm. -

C-F coupling will be observed in the aromatic signals (doublets).

-

-

IR Spectroscopy:

-

Broad band at 3300–3400 cm

(O-H stretch). -

Sharp peak at ~2120 cm

(C -

Sharp peak at ~3300 cm

(

-

Safety & Handling

-

Hazards: The compound is likely an irritant to eyes, respiratory system, and skin. The terminal alkyne moiety poses a potential risk of polymerization if heated excessively or treated with strong bases without control.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Disposal: Dispose of as hazardous organic waste.

References

-

PubChem Compound Summary. (n.d.). 3-(2-Fluorophenyl)prop-2-yn-1-ol (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (1963). 1-Phenyl-2-propyn-1-ol (Analogous Synthesis Protocol). Org. Synth. 1963, 43, 83. Retrieved from [Link]

Sources

Thermodynamic stability of fluorinated propargylic alcohols

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Propargylic Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and altered acidity.[1][2] Among the vast landscape of organofluorine compounds, fluorinated propargylic alcohols represent a class of building blocks with significant potential, combining the unique reactivity of the alkyne with the conformational influence of fluorine. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of these molecules. We will move beyond simple descriptors to analyze the nuanced interplay of intramolecular hydrogen bonding and stereoelectronic effects that dictate conformational preference and overall molecular stability. This document is intended for researchers, medicinal chemists, and materials scientists seeking a deeper, mechanism-driven understanding of how to harness the properties of these unique structures.

Introduction: The Strategic Value of Fluorinated Propargylic Alcohols

Propargylic alcohols are versatile synthetic intermediates in organic chemistry.[3][4][5] The introduction of fluorine atoms into their structure profoundly alters their electronic and conformational landscape. These modifications are not trivial; they provide a powerful tool for fine-tuning molecular properties. In medicinal chemistry, for instance, fluorination can block sites of metabolism, improve bioavailability, and modulate the conformation of a drug candidate to enhance its binding to a biological target.[1][2] The unique properties of fluorinated alcohols, such as high polarity and strong hydrogen-bonding capabilities, also make them valuable in organic synthesis, sometimes acting as "magic" reaction media or promoters.[6][7][8]

Understanding the thermodynamic stability of these molecules is paramount. A molecule's preferred three-dimensional structure—its most stable conformation—dictates its reactivity and how it interacts with its environment, be it a solvent, a reagent, or a protein's active site. For fluorinated propargylic alcohols, stability is not merely a function of bond strengths but is largely governed by subtle, non-covalent interactions that emerge from the presence of the highly electronegative fluorine atom. This guide will dissect the two primary contributors to this stability: intramolecular hydrogen bonding and stereoelectronic effects.

The Central Role of Intramolecular Hydrogen Bonding (IMHB)

A defining feature contributing to the conformational stability of many fluorinated alcohols is the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a nearby fluorine atom (OH···F). While fluorine is a weaker hydrogen bond acceptor than oxygen or nitrogen, in the absence of competing intermolecular interactions, this bond can be a powerful conformational determinant.[9][10]

The Nature of the OH···F Interaction

The formation of an OH···F hydrogen bond creates a pseudo-cyclic arrangement, which significantly lowers the Gibbs free energy of that conformer, rendering it more stable. This interaction is more than a simple electrostatic attraction; it involves a degree of orbital interaction, specifically the delocalization of electron density from a fluorine lone pair (n F) into the antibonding orbital of the O-H bond (σ* OH).[11]

The strength of this IMHB is highly dependent on the geometry of the molecule, including the distance between the OH and F atoms and the O-H···F bond angle. The stereochemical relationship between the hydroxyl and fluoro-substituted centers is therefore critical.

Evidence and Quantification of IMHB

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for detecting and quantifying OH···F hydrogen bonds in solution. The key observable is the scalar coupling constant across the hydrogen bond, denoted as ¹hJ OH···F. The magnitude of this coupling is directly related to the strength and population of the hydrogen-bonded conformation.

A compelling example is seen in the diastereomers of 4-fluoropentan-2-ol.[9]

-

For syn-4-fluoropentan-2-ol , a large coupling constant of 6.6 Hz is observed, indicating a highly populated hydrogen-bonded conformation.

-

In contrast, for anti-4-fluoropentan-2-ol , this value drops to 1.9 Hz . This significant difference is attributed to a destabilizing steric interaction in the anti-diastereomer's hydrogen-bonded conformer, which forces a methyl group into an unfavorable axial-like position.[9]

This data clearly demonstrates that stereochemistry dictates the favorability of the IMHB, which in turn governs the dominant, most stable conformation in solution.

| Compound | Diastereomer | ¹hJ OH···F (Hz) | Implication |

| 4-fluoropentan-2-ol | syn | 6.6 | Strong, highly populated IMHB conformation |

| 4-fluoropentan-2-ol | anti | 1.9 | Weak, less populated IMHB conformation |

| cis-3-fluorocyclohexanol | - | 12.0 | Conformationally locked, very strong IMHB |

| Table 1: Comparison of through-hydrogen-bond NMR coupling constants (¹hJ OH···F) for various fluorinated alcohols, demonstrating the influence of stereochemistry on the strength of the intramolecular hydrogen bond. Data sourced from University of Southampton research project.[9] |

Stereoelectronic Effects: The Unseen Hand of Orbital Interactions

Beyond the direct OH···F hydrogen bond, thermodynamic stability in fluorinated systems is profoundly influenced by stereoelectronic effects. These effects arise from the geometric requirements for optimal orbital overlap, leading to stabilizing electron delocalization.[12][13][14]

The Gauche Effect in Fluorinated Systems

In many acyclic fluorinated compounds, the conformation where the fluorine atom is gauche (a 60° dihedral angle) to another electronegative group or electron-withdrawing group is surprisingly favored over the anti (180°) conformation, where steric hindrance would be minimized. This is known as the fluorine gauche effect .[15][16]

The stability of the gauche conformer is rationalized by a stabilizing hyperconjugative interaction. Specifically, it involves the delocalization of electron density from a bonding orbital (e.g., σ C–H) into a vicinal, low-lying antibonding orbital (σ* C–F). This interaction is maximized when the orbitals are aligned in a gauche or anti-periplanar fashion, but the specific combination of a good donor (σ C–H) and a very good acceptor (σ* C–F) makes the gauche arrangement particularly stabilizing.[12][15]

In a fluorinated propargylic alcohol, these stereoelectronic effects, in concert with the OH···F hydrogen bond, will dictate the preferred orientation of the substituents along the C-C backbone, locking the molecule into its lowest energy, and thus most thermodynamically stable, conformation.

Methodologies for Stability Assessment

Assessing the thermodynamic stability of fluorinated propargylic alcohols requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

This protocol outlines the steps to experimentally determine the presence and relative strength of an OH···F intramolecular hydrogen bond.

Objective: To measure the ¹hJ OH···F coupling constant.

Pillar of Trustworthiness: This protocol is self-validating. The disappearance of the observed coupling in a ¹H{¹⁹F} decoupled experiment provides unambiguous confirmation that the coupling is indeed through the F atom, while temperature-dependence studies validate the intramolecular nature of the hydrogen bond.

Methodology:

-

Sample Preparation (Critical):

-

Dissolve the fluorinated propargylic alcohol in a dry, aprotic solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈). The choice of solvent is crucial as protic solvents will exchange with the hydroxyl proton, obscuring the intramolecular coupling.

-

Causality: The solvent must be rigorously dried (e.g., using molecular sieves) because any trace water will lead to rapid proton exchange, averaging the signal and preventing the observation of the fine coupling to fluorine.[9]

-

Use a concentration of approximately 5-10 mg in 0.6 mL of solvent.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard high-resolution ¹H NMR spectrum.

-

Identify the chemical shift of the hydroxyl (OH) proton. It will typically appear as a broad or multiplet signal.

-

Carefully analyze the multiplicity of the OH signal. If an OH···F IMHB is present, the signal should be split by the adjacent protons and by the fluorine atom, often appearing as a doublet of multiplets.

-

-

¹⁹F Decoupling Experiment (¹H{¹⁹F} NMR):

-

Acquire a second ¹H NMR spectrum while irradiating at the resonance frequency of the fluorine atom.

-

Verification: In this decoupled spectrum, the ¹hJ OH···F coupling will be removed. The OH signal should simplify, collapsing from a doublet of multiplets to a simpler multiplet. This is the definitive proof of the H-F coupling.

-

-

Data Analysis:

-

Measure the coupling constant (in Hz) from the original, coupled ¹H spectrum. This value is the ¹hJ OH···F.

-

Compare the magnitude of the coupling constant to literature values for similar systems to infer the relative strength and population of the hydrogen-bonded conformer.[9]

-

-

(Optional) Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 220 K).

-

Rationale: As the temperature is lowered, the equilibrium will shift to favor the most stable, lowest-enthalpy conformer. If the stability is driven by an IMHB, the population of this conformer should increase, leading to a larger observed ¹hJ OH···F coupling constant.

-

Computational Protocol: DFT for Energy Profiling

Computational chemistry provides a powerful means to quantify the relative stabilities of different conformers and to dissect the specific interactions responsible.

Objective: To calculate the relative Gibbs free energies of different conformers and analyze the underlying electronic interactions.

Pillar of Trustworthiness: This protocol employs Natural Bond Orbital (NBO) analysis as a self-validating step. The calculated stabilization energies (E(2)) from NBO for specific donor-acceptor interactions (e.g., n F → σ* OH) provide a quantitative, physical basis for the observed conformational preferences, directly linking the electronic structure to the overall thermodynamic stability.

Methodology:

-

Structure Generation:

-

Build the 3D structure of the fluorinated propargylic alcohol in a molecular modeling program.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all relevant low-energy minima on the potential energy surface. This is crucial for not missing the global minimum.

-

-

Geometry Optimization and Frequency Calculation:

-

For each identified conformer, perform a full geometry optimization and frequency calculation using an appropriate level of theory, such as Density Functional Theory (DFT).

-

Recommended Level of Theory: A functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) is a good starting point. Inclusion of a dispersion correction (e.g., D3) is recommended.

-

Causality: A frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to compute the thermal corrections needed to obtain the Gibbs free energy (G).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of all optimized conformers at a standard temperature (e.g., 298.15 K). The conformer with the lowest G is the most thermodynamically stable.

-

The energy difference (ΔG) between conformers allows for the calculation of their equilibrium population distribution via the Boltzmann equation.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the most stable conformer(s).

-

Rationale: This analysis deconstructs the wavefunction into localized bonding and lone-pair orbitals and calculates the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital to an empty "acceptor" orbital.

-

Look for key interactions:

-

n F → σ* OH : This quantifies the energy of the intramolecular hydrogen bond.

-

σ C-H → σ* C-F : This quantifies the energy of the hyperconjugative interaction responsible for the gauche effect.[17]

-

-

The magnitude of these E(2) values provides direct, quantitative evidence for the electronic interactions that confer thermodynamic stability.

-

Conclusion: Implications for Rational Design

The thermodynamic stability of fluorinated propargylic alcohols is a complex phenomenon governed by a delicate balance of intramolecular hydrogen bonding and stereoelectronic effects. A stable, well-defined conformation is not an esoteric property; it is a critical design feature for chemists.

-

In Drug Development: By understanding these principles, medicinal chemists can strategically place fluorine atoms to lock a molecule into its bioactive conformation—the specific shape required to bind to a target enzyme or receptor. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and potency.[9] Furthermore, stabilizing a particular conformation can shield metabolically labile sites, enhancing the drug's pharmacokinetic profile.[2]

-

In Materials Science: The conformational rigidity imparted by these stabilizing interactions can be exploited to design novel polymers and liquid crystals with predictable and well-ordered structures, influencing their bulk material properties.

References

-

Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 54(43), 12836-12840. Available at: [Link]

-

Wang, Z., et al. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications, 59(53), 8201-8204. Available at: [Link]

-

University of Southampton. (n.d.). Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. Retrieved from [Link]

-

Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521-4529. Available at: [Link]

-

Wang, Z., et al. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications. Available at: [Link]

-

An, X.-D., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2). Available at: [Link]

-

Daugulis, O., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

-

da Silva, G. M. C. (n.d.). Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. Retrieved from [Link]

-

Al-Zoubi, M., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3462. Available at: [Link]

-

Prakash, G. K. S., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1814-1829. Available at: [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

-

Ragab, A. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. Available at: [Link]

-

Gouverneur, V., et al. (2015). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. Chemistry – A European Journal, 21(30), 10838-10847. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry, 19(2), 342-346. Available at: [Link]

-

Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8789-8803. Available at: [Link]

-

Mishra, N. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculation. Molecules, 22(3), 447. Available at: [Link]

-

Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8789-8803. Available at: [Link]

-

Nakamura, I., et al. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 29(22), 5220. Available at: [Link]

-

Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1039-1048. Available at: [Link]

-

Alabugin, I. V. (2016). Stereoelectronic Effects. ResearchGate. Available at: [Link]

-

Stettler, R., et al. (1993). Synthesis of propargylic alcohols and biological effects on Echinococcus multilocularis metacestodes. Arzneimittelforschung, 43(7), 767-772. Available at: [Link]

-

Chong, C. T. (2024, October 14). Stereoelectronic Effects. Baran Group Meeting. Available at: [Link]

-

Rochester, C. H., & Symonds, J. R. (1973). Thermodynamic studies of fluoroalcohols. Part 3.—The thermodynamics of transfer of five fluoroalcohols from the gas-phase to aqueous solution. Journal of the Chemical Society, Faraday Transactions 1, 69, 1577-1584. Available at: [Link]

-

Gouverneur, V., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-13141. Available at: [Link]

-

Gouverneur, V., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Hilfinger, J. M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

Green, M., et al. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. Molecules, 29(21), 4930. Available at: [Link]

-

Linclau, B., et al. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. Available at: [Link]

-

Mabury, S. A., et al. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(9), 2997-3002. Available at: [Link]

-

Nezhadali, A., et al. (2009). A thermodynamic study of complex formation between Copper (II) ion and 4-Amino-3-methyl-1, 2, 4-triazol-5-thione in ethanol-water mixtures. Der Pharma Chemica, 1(1), 100-105. Available at: [Link]

-

Nitschke, J. R., et al. (2025). Fluoride Enhances Alcohol Binding Within a Trigonal-Prismatic Metal-Organic Capsule. Angewandte Chemie International Edition, 64(25), e202505137. Available at: [Link]

-

McNeil, A. J., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

-

Hilfinger, J. M., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Liu, W.-B., et al. (2026). Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical-Polar Crossover for Asymmetric C-H Amidation of α-Amino Esters. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of propargylic alcohols and biological effects on Echinococcus multilocularis metacestodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 10. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization of 1-(2-Fluorophenyl)-2-propyn-1-ol

Executive Summary

1-(2-Fluorophenyl)-2-propyn-1-ol (CAS: 156022-15-0) is a critical fluorinated chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic scaffolds. Its structure combines a lipophilic fluorophenyl ring with a polar propargylic alcohol moiety, creating a distinct amphiphilic solubility profile.

This technical guide provides a comprehensive analysis of its solubility behavior. By synthesizing structure-activity relationships (SAR) with thermodynamic principles, we define its compatibility across the organic solvent spectrum. Furthermore, we provide a self-validating experimental protocol for researchers to determine exact saturation limits in their specific solvent systems, ensuring reproducibility in process chemistry and drug development workflows.

Physicochemical Characterization

Understanding the solubility of this compound requires dissecting its molecular architecture. The interplay between the hydrophobic fluorophenyl ring and the hydrophilic hydroxyl group dictates its interaction with solvents.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Prediction | Relevance to Solubility |

| Molecular Weight | 150.15 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | Viscous Liquid / Low-melting Solid | Likely forms supercooled liquids; slow crystallization kinetics. |

| LogP (Predicted) | ~1.9 – 2.1 | Moderately lipophilic. Prefers organic phases over aqueous. |

| H-Bond Donors | 1 (Hydroxyl) | Capable of strong interactions with protic solvents and acceptors (e.g., DMSO). |

| H-Bond Acceptors | 2 (Oxygen + Fluorine) | Fluorine acts as a weak acceptor, modulating local polarity. |

| pKa (Alkyne) | ~24 | Stable in neutral/mildly basic solvents; deprotonates with strong bases (e.g., NaH, n-BuLi). |

The "Fluorine Effect" on Solubility

The ortho-fluorine atom exerts a significant electronic effect. Unlike the non-fluorinated analog (1-phenyl-2-propyn-1-ol), the C-F bond introduces a strong dipole moment while simultaneously increasing lipophilicity.

-

Result: Enhanced solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate) compared to non-fluorinated analogs, but reduced water solubility due to the hydrophobic hydration shell of the fluorine atom.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits a "U-shaped" solubility curve across the polarity spectrum.

Solvent Compatibility Matrix

-

Class A: High Solubility (>100 mg/mL)

-

Class B: Moderate Solubility (10–100 mg/mL)

-

Class C: Low Solubility / Antisolvents (<10 mg/mL)

Theoretical Hansen Space (Estimated)

-

Dispersion (

): High (Phenyl ring interactions). -

Polarity (

): Moderate (C-F dipole and -OH dipole). -

H-Bonding (

): Moderate-High (Terminal -OH). -

Implication: Solvents matching this vector (like THF or Isopropanol ) are thermodynamically ideal for stock solution preparation.

Experimental Protocol: Saturation Solubility Determination

Objective: To generate precise, self-validated solubility data (mg/mL) for this compound in a target solvent.

Principle: This protocol uses a "Shake-Flask" method coupled with HPLC quantification. It is designed to be self-validating by including a kinetic time-point check to ensure thermodynamic equilibrium is reached, distinguishing it from simple visual inspection.

Reagents & Equipment[3][4]

-

Analyte: this compound (>98% purity).

-

Solvents: HPLC-grade (Target solvent + Acetonitrile for dilution).

-

Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Workflow

-

Supersaturation: Add excess compound (approx. 200 mg) to 1 mL of the target solvent in a specific amber glass vial (to prevent photo-induced alkyne polymerization).

-

Equilibration: Agitate at 25°C (±0.5°C) at 200 RPM.

-

Kinetic Validation (The "Self-Check"):

-

Sample aliquot at 24 hours .

-

Sample aliquot at 48 hours .

-

Validation Rule: If the concentration difference is <5%, equilibrium is reached. If >5%, continue shaking to 72 hours.

-

-

Filtration: Filter supernatant through a pre-heated 0.45 µm PTFE filter (prevents precipitation during filtration).

-

Quantification: Dilute filtrate 100x in Mobile Phase and analyze via HPLC (UV detection at 254 nm, targeting the phenyl chromophore).

Visualization: Solubility Determination Workflow

Caption: Self-validating workflow for thermodynamic solubility determination, ensuring equilibrium is confirmed before quantification.

Applications & Solvent Selection Strategy

The solubility profile directly informs solvent choice for synthetic transformations. The presence of the alkyne and alcohol functionalities necessitates specific solvent environments to maximize yield and suppress side reactions.

Reaction Solvent Recommendations

| Reaction Type | Recommended Solvent | Rationale |

| Sonogashira Coupling | THF / Et3N | Excellent solubility of the substrate; THF coordinates Pd catalysts effectively. |

| Oxidation (to Ketone) | DCM | High solubility; DCM is inert to standard oxidants (e.g., Dess-Martin Periodinane). |

| Nucleophilic Substitution | DMF or DMSO | High dielectric constant dissociates nucleophiles; fully solubilizes the fluorinated substrate. |

| Click Chemistry | t-BuOH / Water (1:1) | The "Gold Standard" for CuAAC. The organic co-solvent ensures the lipophilic substrate dissolves. |

Crystallization Strategy (Purification)

Since the compound is a low-melting solid/oil, crystallization can be challenging.

-

Antisolvent Method: Dissolve in a minimum volume of Ethyl Acetate (moderate solubility). Slowly add Hexane or Heptane (antisolvent). The fluorinated ring encourages precipitation as the polarity drops.

-

Cooling Method: Dissolve in Isopropyl Alcohol (IPA) at 50°C; cool to -20°C.

Visualization: Solvent Selection Decision Tree

Caption: Logic tree for selecting the optimal solvent system based on the intended chemical process.

References

-

National Institutes of Health (PubChem). (2024). Compound Summary: Propargyl Alcohol Derivatives.[4] (General reference for class properties). Retrieved from [Link]

-

Agilent Technologies. (2020). Determination of Log P for Compounds of Different Polarity Using HPLC. Retrieved from [Link]

Sources

Electronic & Conformational Control: The Ortho-Fluorine Effect in Propargylic Alcohols

Executive Summary

In modern drug discovery, the "Fluorine Scan" is a pivotal strategy for optimizing metabolic stability and binding affinity. However, the introduction of an ortho-fluorine atom into propargylic alcohols (1-arylprop-2-yn-1-ols) introduces complex electronic and steric perturbations that go beyond simple lipophilicity modulation.

This guide dissects the ortho-fluorine effect , a phenomenon where the high electronegativity and lone-pair density of fluorine alter the acidity (pKa), conformational preference (via intramolecular hydrogen bonding), and reactivity profiles of propargylic alcohols. We analyze these effects to provide actionable insights for tuning reactivity in metal-catalyzed transformations and stabilizing bioactive conformations.

Fundamental Electronic Principles

The electronic influence of an ortho-fluorine substituent on the propargylic alcohol moiety is governed by two opposing vectors: the Inductive Effect (-I) and the Resonance Effect (+R).

The Push-Pull Mechanism

Unlike other halogens, fluorine’s overlap with the aromatic

| Effect | Vector | Consequence on Propargylic Alcohol |

| Inductive (-I) | Increases Acidity: Withdraws electron density from the benzylic carbon and oxygen, lowering the pKa of the hydroxyl group. Destabilizes Cations: Makes the formation of the propargylic cation (essential for | |

| Resonance (+R) | Transition State Stabilization: In electrophilic aromatic substitution or cation formation, the lone pair can stabilize positive charge, but this is usually overwhelmed by the -I effect at the ortho position in the ground state. |

Impact on Acidity (pKa)

The ortho-fluorine atom significantly increases the Brønsted acidity of the propargylic hydroxyl group.

-

Benzyl Alcohol (Ref): pKa

15.4 -

2-Fluorobenzyl Alcohol: pKa

14.9 -

Propargylic Analog: The presence of the alkyne (an electron-withdrawing

-hybridized group) already lowers the pKa relative to benzyl alcohol. The addition of ortho-fluorine further depresses the pKa, making the hydroxyl proton more labile for deprotonation by weak bases.

Conformational Dynamics: The OH···F Interaction

One of the most valuable tools for the medicinal chemist is the ability to "lock" a conformation using Intramolecular Hydrogen Bonding (IMHB).

The "Closed" vs. "Open" Equilibrium

In 1-(2-fluorophenyl)prop-2-yn-1-ol, the hydroxyl proton acts as a donor and the ortho-fluorine lone pair acts as an acceptor. This forms a pseudo-5-membered ring.

-

Interaction Energy: Weak (approx. 1.0 – 2.5 kcal/mol), but sufficient to bias the conformational population at physiological temperatures.

-

Geometry: The interaction forces the C-O bond to align closer to the plane of the aromatic ring, restricting free rotation.

Visualization of Conformational Locking

Figure 1: Conformational equilibrium shifted by the intramolecular OH···F hydrogen bond.[1][2][3][4][5]

Reactivity Case Study: Enantioselectivity Reversal

The electronic and steric bulk of ortho-fluorine can drastically alter the outcome of metal-catalyzed reactions. A prime example is Ruthenium-catalyzed propargylic substitution .

The Phenomenon

In reactions catalyzed by thiolate-bridged diruthenium complexes, replacing a phenyl group with an ortho-fluorophenyl group often reverses the sense of enantiomeric induction.

-

Mechanism: The ortho-fluorine creates a specific "pocket" in the transition state. Unlike a simple steric bulk (like methyl), the fluorine can engage in electrostatic repulsion or attraction with ligands on the metal center (e.g., Cl or S ligands), inverting the preferred face of nucleophilic attack.

-

Application: This allows chemists to access opposite enantiomers of a drug candidate simply by fluorinating the starting material, without changing the expensive chiral catalyst.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol via TBAF-catalyzed addition. Rationale: This method avoids strong bases (n-BuLi), preserving the sensitive ortho-fluoro motif and preventing benzyne formation.

Reagents

-

Substrate: 2-Fluorobenzaldehyde (1.0 equiv)

-

Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Catalyst: Tetrabutylammonium fluoride (TBAF) (0.01 – 0.1 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow

Figure 2: TBAF-catalyzed synthesis pathway avoiding benzyne formation.

Protocol Details

-

Preparation: Charge a flame-dried flask with 2-fluorobenzaldehyde (10 mmol) and dry THF (20 mL).

-

Addition: Add trimethylsilylacetylene (12 mmol) via syringe.

-

Catalysis: Cool to 0°C. Add TBAF (1.0 M in THF, 0.1 mL) dropwise. The solution may turn slightly yellow.

-

Monitoring: Stir at 0°C -> RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The ortho-F group deactivates the carbonyl slightly compared to unsubstituted benzaldehyde, so reaction times may be 15-30 mins longer.

-

Workup: Quench with 1M HCl (10 mL) and stir for 30 mins to ensure desilylation of the oxygen (if O-silylation occurred) and the alkyne. Extract with diethyl ether.

-

Purification: Silica gel chromatography. Note: The product is more polar than the non-fluorinated analog due to the higher acidity and dipole moment.

References

-

Chintareddy, V. R., et al. (2011).[6] "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Trialkylsilylalkynes to Aldehydes." The Journal of Organic Chemistry. Link

-

Linclau, B., et al. (2015). "Intramolecular OH[4][7]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins." Chemistry – A European Journal. Link

-

Kanao, K., et al. (2022). "Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions." ACS Omega. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Graton, J., et al. (2012). "The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols." Journal of Physical Chemistry A. Link

Sources

- 1. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. researchgate.net [researchgate.net]

- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 7. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Literature review on 1-(2-Fluorophenyl)-2-propyn-1-ol derivatives

Topic: Literature Review & Technical Guide: 1-(2-Fluorophenyl)-2-propyn-1-ol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 4187-87-5 for non-fluorinated analog; specific fluorinated derivatives vary) represents a critical "privileged scaffold" in modern organic synthesis and medicinal chemistry. As a secondary propargylic alcohol bearing an ortho-fluorinated aromatic ring, it serves as a bifunctional linchpin. The propargylic alcohol moiety allows for diverse transformations—including Meyer-Schuster rearrangements, Nicholas reactions, and metal-catalyzed cycloisomerizations—while the ortho-fluorine atom imparts unique electronic properties, metabolic stability, and conformational bias essential for optimizing ligand-target interactions.

This technical guide synthesizes the primary synthetic routes, reactivity profiles, and medicinal applications of this scaffold, providing validated protocols and mechanistic insights for laboratory application.

Core Synthesis: Construction of the Scaffold

The most robust method for accessing this compound is the nucleophilic addition of an acetylide anion to 2-fluorobenzaldehyde. While Sonogashira coupling is used for 3-aryl isomers, the 1-aryl isomer requires carbonyl addition.

Protocol A: Grignard Addition (Standard)

-

Objective: Synthesis of racemic this compound.

-

Mechanism: Nucleophilic addition of ethynylmagnesium bromide to the carbonyl carbon.

-

Causality: The ortho-fluorine exerts an inductive electron-withdrawing effect, slightly activating the carbonyl carbon compared to the non-fluorinated analog, potentially accelerating the reaction rate but requiring careful temperature control to prevent side reactions (e.g., Cannizzaro).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Reagent Loading: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool to 0°C using an ice/water bath.[1]

-

Addition: Dissolve 2-fluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration). Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

-

Note: Slow addition prevents localized heating which can lead to polymerization of the acetylide.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C) and stir for an additional 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 80:20).

Protocol B: Enantioselective Synthesis (Catalytic)

For drug development requiring chiral purity, stoichiometric Grignard reagents are replaced by catalytic systems.

-

System: Zn(OTf)₂ / (+)-N-methylephedrine / Et₃N.

-

Procedure: Terminal alkynes react with 2-fluorobenzaldehyde in toluene. The chiral ligand directs the facial selectivity of the addition, typically yielding the (S)- or (R)-alcohol with >90% ee.

Divergent Reactivity & Functionalization

The utility of this compound lies in its ability to undergo divergent transformations. The ortho-fluorine atom is stable under most conditions but influences the regioselectivity of cyclizations.

Pathway 1: Gold-Catalyzed Cycloisomerization (Isochromenes)

Gold(I) catalysts activate the alkyne π-system, triggering intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig) or, more commonly, facilitating a rearrangement-cyclization sequence.

-

Reagents: Ph₃PAuCl (5 mol%), AgOTf (5 mol%), Toluene, 60°C.

-

Mechanism:

-

Au(I) coordinates to the alkyne.[2]

-

Intramolecular attack by the carbonyl oxygen (if pre-functionalized as an ester) or direct attack by external nucleophiles if performing solvometalation.

-

For isochromene synthesis: Often requires an ortho-alkynyl aldehyde precursor, but the propargylic alcohol can be isomerized to the enone (Meyer-Schuster) and then cyclized if a nucleophile is present.

-

Pathway 2: Meyer-Schuster Rearrangement

Acid-catalyzed or Gold-catalyzed transposition of the propargylic alcohol to an α,β-unsaturated ketone (enone).

-

Product: 1-(2-fluorophenyl)prop-2-en-1-one.

-

Significance: These enones are Michael acceptors, useful for synthesizing pyrazolines or further heterocycles.

Pathway 3: Propargylic Substitution (Nicholas Reaction)

The hydroxyl group can be displaced by nucleophiles (C, N, O, S) via a stabilized carbocation intermediate, often complexed with Cobalt (Co₂(CO)₈).

-

Fluorine Effect: The ortho-F destabilizes the benzylic carbocation inductively, making ionization slower than in the non-fluorinated parent, requiring stronger Lewis acids (e.g., BF₃·OEt₂).

Medicinal Chemistry: The "Fluorine Effect"

Incorporating the 2-fluorophenyl moiety is a strategic design choice in medicinal chemistry (Bioisosterism).

| Feature | Impact on Drug Design |

| Metabolic Stability | Blocks metabolic oxidation at the ortho-position (a common metabolic soft spot). |

| Conformation | The C-F bond prefers to be coplanar with the ring or induce specific twists due to dipole-dipole interactions, locking the bioactive conformation. |

| Lipophilicity | Increases LogP compared to the hydrogen analog, improving membrane permeability. |

| pKa Modulation | Lowers the pKa of the propargylic alcohol (via induction), potentially altering H-bond donor strength. |

Visualizations

Diagram 1: Synthesis & Divergent Pathways

This diagram illustrates the generation of the core scaffold and its primary downstream transformations.

Caption: Synthesis of the this compound scaffold and its divergence into enones, heterocycles, and substituted derivatives.

Diagram 2: Gold-Catalyzed Activation Mechanism

A simplified view of how Gold(I) activates the scaffold for cyclization.

Caption: Mechanistic flow of Gold(I)-catalyzed cyclization, highlighting π-activation and protodeauration steps.

References

-

Preparation of Disubstituted Phenyl Propargyl Alcohols. SciSpace. (Synthesis of fluorinated propargyl alcohols via Sonogashira and Grignard methods).

-

Sequential Gold-Catalyzed Reactions of 1-Phenylprop-2-yn-1-ol. Journal of Organometallic Chemistry. (Protocols for Gold-catalyzed Meyer-Schuster and cyclization reactions).

-

Highly Selective Cyclization and Isomerization of Propargylamines. MDPI. (Detailed NMR data and protocols for fluorinated propargyl derivatives).

-

Gold-Catalyzed Oxidative Cyclizations to Isochromenes. Organic Chemistry Portal. (Synthesis of isochromenes from propargylic ether precursors).

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of metabolic and electronic effects of fluorine substitution).

Sources

A Technical Guide to the Synthesis of 2-Fluorophenyl Propargyl Alcohol: Pathways, Protocols, and Mechanistic Insights

Abstract: 1-(2-Fluorophenyl)prop-2-yn-1-ol is a valuable propargylic alcohol derivative widely utilized as a synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] Its structure, which incorporates a fluorine atom, an alcohol, and an alkyne, provides multiple reaction sites for diversification and molecular elaboration. This guide offers an in-depth exploration of the primary synthetic pathways to this key building block, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies: the nucleophilic addition of a 2-fluorophenylacetylide to formaldehyde and the palladium-catalyzed Sonogashira cross-coupling reaction. This document provides detailed, field-tested protocols, discusses the mechanistic underpinnings and rationale behind experimental choices, and emphasizes critical safety procedures to ensure robust and reproducible synthesis.

Introduction: The Strategic Importance of 2-Fluorophenyl Propargyl Alcohol

Propargyl alcohols are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of molecular architectures.[4][5] The specific introduction of a 2-fluorophenyl group imparts unique properties to the molecule. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and it can engage in specific non-covalent interactions (e.g., hydrogen bonding), which is of paramount importance in medicinal chemistry for enhancing drug-target binding affinity.[6] The alkyne and alcohol functionalities serve as synthetic handles for subsequent transformations, including click chemistry, cyclizations, and further C-C bond formations.[2] Consequently, reliable and scalable access to 1-(2-fluorophenyl)prop-2-yn-1-ol is a critical objective for synthetic campaigns in various research and development settings.

Core Synthetic Strategies: A Comparative Overview

Two principal and highly effective strategies dominate the synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol. The choice between them often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.

-

Organometallic Addition to Formaldehyde: This classic carbon-carbon bond-forming strategy involves the generation of a 2-fluorophenylacetylide nucleophile, which subsequently attacks an electrophilic formaldehyde source. This route is highly convergent and efficient, typically employing organolithium reagents for the deprotonation of 2-fluorophenylacetylene.

-

Sonogashira Cross-Coupling: This powerful palladium- and copper-catalyzed reaction forms the key C(sp²)-C(sp) bond by coupling an aryl halide (2-fluoroiodobenzene) with a terminal alkyne (propargyl alcohol).[7][8] It is renowned for its high functional group tolerance and reliability.[9]

The following table provides a high-level comparison of these two primary pathways.

| Feature | Pathway 1: Organometallic Addition | Pathway 2: Sonogashira Coupling |

| Key Transformation | Nucleophilic addition of a lithium acetylide to formaldehyde | Pd/Cu-catalyzed cross-coupling |

| Starting Materials | 2-Fluorophenylacetylene, n-Butyllithium, Paraformaldehyde | 2-Fluoroiodobenzene, Propargyl Alcohol |

| Key Advantages | High atom economy, typically high yields, straightforward setup. | Excellent functional group tolerance, mild reaction conditions, well-established methodology. |

| Key Considerations | Requires strictly anhydrous conditions. n-Butyllithium is pyrophoric and requires specialized handling techniques.[10][11] | Requires a palladium catalyst and copper co-catalyst. Potential for side reactions like Glaser coupling (alkyne homocoupling).[8] |

| Typical Yields | 80-95% | 70-90% |

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems for the synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol.

Protocol A: Synthesis via Organolithium Acetylide and Paraformaldehyde

This method hinges on the generation of a potent lithium acetylide nucleophile, which readily reacts with paraformaldehyde.

Causality & Rationale: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for the quantitative deprotonation of the terminal alkyne of 2-fluorophenylacetylene. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and control the exothermic deprotonation. Paraformaldehyde is used as a convenient, anhydrous source of formaldehyde.[12][13] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organometallic intermediates and its low freezing point.

Workflow Diagram:

Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)prop-2-yn-1-ol via the organolithium pathway.

Reagents and Materials:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Fluorophenylacetylene | 120.13 | 5.00 g | 41.6 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 18.3 mL | 45.8 | 1.1 |

| Paraformaldehyde | (30.03)n | 1.50 g | 50.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |

| Saturated aq. NH₄Cl | - | 100 mL | - | - |

| Ethyl Acetate | 88.11 | 200 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - | - |

Step-by-Step Procedure:

-

Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter. Allow the flask to cool to room temperature under a steady stream of dry nitrogen or argon.

-

Reagent Addition: Add 2-fluorophenylacetylene to 150 mL of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the n-butyllithium solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A slight color change may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Formaldehyde Addition: Remove the nitrogen inlet and quickly add the paraformaldehyde powder in one portion. Immediately re-establish the inert atmosphere.

-

Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir the mixture overnight (approx. 16 hours).

-

Quenching: Cool the flask in an ice-water bath and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-